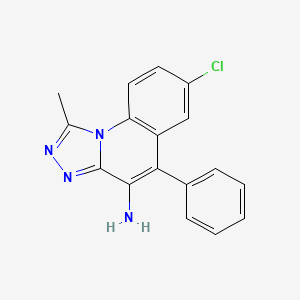

7-氯-1-甲基-5-苯基(1,2,4)三唑并(4,3-a)喹啉-4-胺

描述

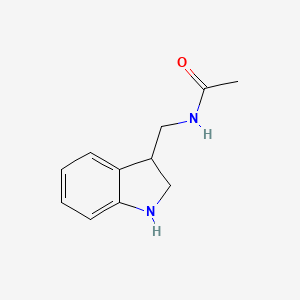

“7-Chloro-1-methyl-5-phenyl(1,2,4)triazolo(4,3-a)quinolin-4-amine” is a chemical compound with the molecular formula C17H13ClN4 . It has an average mass of 308.765 Da and a monoisotopic mass of 308.082886 Da . It is also known as Alprazolam EP Impurity G .

Physical And Chemical Properties Analysis

This compound has a density of 1.4±0.1 g/cm3 . Its index of refraction is 1.732, and it has a molar refractivity of 87.1±0.5 cm3 . It has 4 H bond acceptors and 2 H bond donors . Its ACD/LogP is 3.43, and it has a polar surface area of 56 Å2 .科学研究应用

抗癌活性

7-氯-1-甲基-5-苯基(1,2,4)三唑并(4,3-a)喹啉-4-胺衍生物已被合成并评估其潜在的抗癌活性。例如,某些衍生物对人神经母细胞瘤和结肠癌细胞系表现出显着的细胞毒性,表明它们在癌症治疗中的潜力 (Reddy 等人,2015)。

抗菌和杀虫活性

7-氯-1-甲基-5-苯基(1,2,4)三唑并(4,3-a)喹啉-4-胺的衍生物在抗菌和杀虫应用中显示出前景。源自这种化学结构的新型化合物表现出不同程度的抗菌、杀虫和驱虫活性,证明了它们在这些领域的潜在用途 (Panwar 等人,2013)。

抗抑郁潜力

7-氯-1-甲基-5-苯基(1,2,4)三唑并(4,3-a)喹啉-4-胺类化合物已被确认为潜在的快速起效抗抑郁药。它们在行为绝望模型中降低大鼠不动性的能力表明它们作为新型抗抑郁剂的治疗潜力 (Sarges 等人,1990)。

抗惊厥活性

7-氯-1-甲基-5-苯基(1,2,4)三唑并(4,3-a)喹啉-4-胺的某些衍生物已被合成并评估其抗惊厥活性。例如,一些衍生物在最大电休克试验中显示出有希望的结果,表明它们作为抗惊厥剂的潜力 (Guan 等人,2009)。

属性

IUPAC Name |

7-chloro-1-methyl-5-phenyl-[1,2,4]triazolo[4,3-a]quinolin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13ClN4/c1-10-20-21-17-16(19)15(11-5-3-2-4-6-11)13-9-12(18)7-8-14(13)22(10)17/h2-9H,19H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZCOFCPJYLEACT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C2N1C3=C(C=C(C=C3)Cl)C(=C2N)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00196331 | |

| Record name | 7-Chloro-1-methyl-5-phenyl(1,2,4)triazolo(4,3-a)quinolin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00196331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Chloro-1-methyl-5-phenyl(1,2,4)triazolo(4,3-a)quinolin-4-amine | |

CAS RN |

448950-89-8 | |

| Record name | 7-Chloro-1-methyl-5-phenyl(1,2,4)triazolo(4,3-a)quinolin-4-amine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0448950898 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-Chloro-1-methyl-5-phenyl(1,2,4)triazolo(4,3-a)quinolin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00196331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-CHLORO-1-METHYL-5-PHENYL(1,2,4)TRIAZOLO(4,3-A)QUINOLIN-4-AMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R6K8F234S5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q & A

Q1: What is the molecular formula and weight of alprazolam?

A1: Alprazolam has a molecular formula of C17H13ClN4 and a molecular weight of 308.76 g/mol.

Q2: Are there any spectroscopic data available for alprazolam?

A2: Yes, various spectroscopic techniques have been employed to characterize alprazolam. Researchers have utilized UV-Vis spectroscopy to analyze its solvatochromic behavior in solvents with differing polarities. [] Additionally, FTIR analysis has identified characteristic peaks associated with the cyclic amide structure of the compound. []

Q3: What is known about the solubility of alprazolam?

A3: Studies have investigated the solubility of alprazolam in various media. For example, one study explored its solubility in propylene glycol + water + carboxymethyl cellulose systems, finding that the presence of propylene glycol and carboxymethyl cellulose enhanced the drug's aqueous solubility. []

Q4: Has the crystal structure of alprazolam been determined?

A4: Yes, the crystal structure of alprazolam has been elucidated. It crystallizes in the R3 space group with six molecules per unit cell (Z=6). The seven-membered ring adopts a distorted boat conformation, and the C-N amide bonds exhibit geometric characteristics resembling double bonds. []

Q5: What synthetic approaches are available for alprazolam?

A5: Several methods have been developed for synthesizing alprazolam. One approach involves a condensation reaction between iminochlorides and 14C-benzonitriles, followed by methylation and hydrolysis steps. This route enables the preparation of key intermediate compounds like o-methylamino-benzophenones in favorable yields. [] Recently, a new and milder method for synthesizing alprazolam has been reported, utilizing readily available starting materials and reagents. [, ]

Q6: How is alprazolam typically analyzed and quantified?

A6: High-performance liquid chromatography (HPLC) is commonly employed for analyzing and quantifying alprazolam. This technique allows for the separation and detection of alprazolam and its potential degradation products. [] Capillary electrophoresis (CE) has also been explored as an orthogonal technique to HPLC for the identification of alprazolam degradation products, offering an independent confirmation of their presence. []

Q7: Are there specific analytical challenges associated with alprazolam?

A7: Yes, the analysis of alprazolam can be challenging due to the structural similarity of the compound and its degradation products. These similarities can lead to co-elution and difficulties in accurately identifying and quantifying individual components. [] Addressing these challenges often involves optimizing chromatographic conditions and employing complementary analytical techniques for confirmation.

Q8: What is known about the stability of alprazolam under different conditions?

A8: Alprazolam can undergo degradation under certain conditions. Stability studies have focused on identifying degradation products and understanding the factors influencing degradation. One study reported the formation of 7-chloro-1-methyl-5-phenyl-[1,2,4]triazolo[4,3-a]quinolin-4-amine, also known as triazolaminoquinoline, as a degradation product during the stability assessment of alprazolam tablets. []

Q9: What methods are used to assess and enhance the stability of alprazolam formulations?

A9: Various strategies are employed to evaluate and enhance the stability of alprazolam formulations. These include:

Q10: What are the environmental impacts of alprazolam degradation?

A10: While specific studies on the environmental impact of alprazolam degradation might be limited, the presence of pharmaceuticals in the environment, including water resources, is a growing concern. [] Understanding the degradation pathways and potential ecotoxicological effects of alprazolam is crucial for developing effective mitigation strategies.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[4-[4-(Methoxymethoxy)phenyl]-1-piperazinyl]benzenamine](/img/structure/B587111.png)

![4-[4-[4-(Methoxymethoxy)phenyl]-1-piperazinyl]benzenamine-d4](/img/no-structure.png)

![1-[4-(Methoxymethoxy)phenyl]-4-(4-nitrophenyl)piperazine](/img/structure/B587114.png)

![(4S,5R)-4-(Fluoromethyl)-4,5-dihydro-5-[4-(methylsulfonyl)phenyl]-2-phenyloxazole-d3](/img/structure/B587132.png)